2-(Ethylthio)pyrimidine-4,6-diamine

Description

Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Chemical Research

The journey of pyrimidine chemistry began in 1884 when Pinner first coined the term, combining "pyridine" and "amidine" to describe its structure. umich.edu However, the true significance of pyrimidines unfolded with their discovery as fundamental components of nucleic acids. The pyrimidine bases—cytosine, thymine, and uracil—are integral to the structure of DNA and RNA, the very blueprints of life. nih.govresearchgate.net This foundational role in biochemistry naturally propelled pyrimidines to the forefront of chemical research.

Early investigations also revealed the presence of the pyrimidine ring in essential vitamins like thiamine (B1217682) (Vitamin B1) and in synthetic compounds such as barbiturates, which were among the first hypnotic sedatives developed. researchgate.net The broad occurrence of pyrimidine derivatives in nature and their successful application in synthetic drugs established the pyrimidine scaffold as a "privileged" structure in medicinal chemistry, sparking extensive research into its synthesis and biological activities. researchgate.netresearchgate.net

Academic Relevance of Substituted Pyrimidines in Chemical Biology and Medicinal Chemistry

The academic fascination with substituted pyrimidines stems from their remarkable versatility as a pharmacophore. researchgate.netgsconlinepress.com The pyrimidine ring's electron-rich nature and its capacity for hydrogen bonding allow for diverse interactions with biological targets. nih.gov By strategically modifying the pyrimidine core with various substituents, researchers can fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, to enhance its biological activity and target specificity.

This has led to the development of a vast library of pyrimidine derivatives with a wide spectrum of pharmacological activities. nih.govmdpi.com Academic research has extensively explored these derivatives, leading to the discovery of potent agents with applications in numerous therapeutic areas. nih.govmdpi.com The adaptability of the pyrimidine scaffold continues to make it a central focus in the design and synthesis of novel therapeutic agents. acs.org

The following table provides a glimpse into the diverse biological activities associated with substituted pyrimidines:

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anti-inflammatory | Various |

| Antihypertensive | Cardiovascular |

| Anticonvulsant | Neurology |

Research Focus on 2-(Ethylthio)pyrimidine-4,6-diamine within the Pyrimidine Class

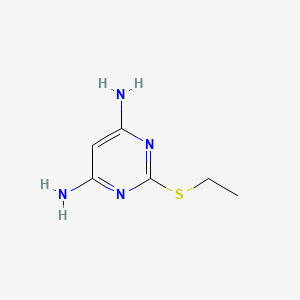

Within the broad class of pyrimidine derivatives, this compound has emerged as a compound of specific academic interest. Its structure features a pyrimidine core with amino groups at the 4 and 6 positions and an ethylthio group at the 2-position. smolecule.com

Research into this particular molecule has highlighted its potential as an inhibitor of deoxycytidine kinase, an enzyme involved in nucleotide metabolism. smolecule.com This inhibitory action makes it a subject of investigation for its potential applications in cancer therapy. smolecule.com The presence of the ethylthio group is noted to increase the compound's lipophilicity, which may influence its interaction with biological membranes. smolecule.com

The synthesis of this compound is often achieved through the S-alkylation of 4,6-diamino-2-mercaptopyrimidine (B16073). mdpi.com This involves reacting the mercapto group of the starting material with an ethyl halide. mdpi.com Detailed structural studies, including spectroscopic and X-ray diffraction analyses, have been conducted to elucidate the precise molecular geometry and bonding characteristics of the compound. mdpi.com These fundamental studies are crucial for understanding its chemical reactivity and its interactions with biological targets at a molecular level.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGJVBQNURZQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357705 | |

| Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23994-93-6 | |

| Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylthio Pyrimidine 4,6 Diamine and Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a fundamental step in the synthesis of 2-(ethylthio)pyrimidine-4,6-diamine and a vast array of other biologically significant molecules. bu.edu.egwikipedia.org The most prevalent and versatile method for constructing the pyrimidine nucleus involves the condensation of a three-carbon fragment with a compound containing an N-C-N moiety, such as amidines, ureas, thioureas, or guanidines. bu.edu.eg

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are a cornerstone of pyrimidine synthesis. bu.edu.eg A widely utilized approach is the reaction of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org For instance, the cyclization of these dicarbonyls with amidines leads to 2-substituted pyrimidines, while reaction with urea (B33335) or guanidine (B92328) yields 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org Another notable method is the Biginelli reaction, a multicomponent reaction that efficiently produces pyrimidine derivatives. wikipedia.org

Furthermore, a single-step protocol for synthesizing pyrimidine derivatives has been developed through the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This process involves the activation of the amide with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine (B119429) and a nitrile. The subsequent nucleophilic addition of the nitrile to the activated intermediate, followed by annulation, yields the pyrimidine product. nih.gov This method is applicable to a broad range of amides and nitriles. nih.gov

| Reactant A | Reactant B | Product Type | Reference |

| β-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | wikipedia.org |

| β-Dicarbonyl Compound | Urea | 2-Pyrimidinone | wikipedia.org |

| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | wikipedia.org |

| N-Vinyl/Aryl Amide | Nitrile | Substituted Pyrimidine | nih.gov |

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable methods for chemical synthesis. rasayanjournal.co.inbenthamdirect.comnih.gov The synthesis of pyrimidines has also benefited from these "green chemistry" approaches, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.govbenthamdirect.com

Key green methodologies in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.innih.gov

Ultrasonic synthesis: The use of ultrasound irradiation can also accelerate reactions and improve yields. rasayanjournal.co.innih.gov

Solvent-free reactions: Conducting reactions without a solvent or in environmentally friendly solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. rasayanjournal.co.innih.gov

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form the final product, are highly atom-economical and efficient. rasayanjournal.co.inbenthamdirect.com

Use of green catalysts: Employing non-toxic and recyclable catalysts can significantly reduce the environmental impact of a chemical process. rasayanjournal.co.innih.gov

These green approaches not only offer environmental benefits but can also lead to financial advantages through reduced resource consumption and waste disposal costs. rasayanjournal.co.in

Introduction of the Ethylthio Moiety

A crucial step in the synthesis of this compound is the introduction of the ethylthio group at the 2-position of the pyrimidine ring. This is typically achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions for Alkylthio Group Incorporation

The incorporation of an alkylthio group, such as the ethylthio group, onto a pyrimidine ring is often accomplished via nucleophilic substitution. smolecule.com In this type of reaction, a sulfur-containing nucleophile attacks an electrophilic carbon atom on the pyrimidine ring, displacing a leaving group. rsc.org The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and additional nitrogen atoms, which decrease the electron density of the ring. wikipedia.org Positions 2, 4, and 6 of the pyrimidine ring are particularly susceptible to nucleophilic attack due to their electron-deficient nature. wikipedia.orgbhu.ac.in

For example, the reaction of a 2-halopyrimidine with an ethylthiolate salt would result in the formation of a 2-(ethylthio)pyrimidine. The efficiency of this reaction can be influenced by the nature of the leaving group, the solvent, and the reaction conditions.

S-Alkylation Strategies from Diaminomercaptopyrimidines

A common and effective strategy for synthesizing this compound starts with 4,6-diamino-2-mercaptopyrimidine (B16073). smolecule.com In this precursor, the thiol group at the 2-position serves as a potent nucleophile. smolecule.com The S-alkylation is achieved by reacting this starting material with an electrophilic ethylating agent, such as ethyl iodide. smolecule.com The reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion. This anion then readily attacks the ethylating agent to form the desired S-alkylated product. mdpi.com

A similar S-alkylation strategy has been reported for the synthesis of the analogous compound, 2-(heptylthio)pyrimidine-4,6-diamine, where 4,6-diamino-2-mercaptopyrimidine is reacted with n-heptyl chloride in the presence of a base. mdpi.com The synthesis of 2-(methylthio)pyrimidine-4,6-diamine (B86919) also follows a comparable S-alkylation pathway using methyl iodide.

Amination Reactions at Pyrimidine Positions 4 and 6

The final key structural feature of this compound is the presence of amino groups at positions 4 and 6. The introduction of these amino groups is typically accomplished through amination reactions.

The 4- and 6-positions of the pyrimidine ring are electron-deficient and therefore susceptible to nucleophilic aromatic substitution. wikipedia.org This allows for the displacement of suitable leaving groups, such as halogens (e.g., chlorine), at these positions by amines. mdpi.comresearchgate.net

The reaction of a 4,6-dihalopyrimidine with an amine can lead to mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the reactants. mdpi.comresearchgate.net For the synthesis of 4,6-diaminopyrimidines, an excess of the amine or the use of a catalyst, such as a palladium complex, may be employed to drive the reaction to completion and achieve disubstitution. mdpi.comresearchgate.net The choice of solvent and base is also critical for the success of these amination reactions. mdpi.com For instance, catalyst-free monoamination of 4,6-dichloropyrimidine (B16783) has been achieved in DMF with potassium carbonate. mdpi.com For the introduction of a second amino group, palladium-catalyzed amination is often utilized. mdpi.com

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues of this compound is a key strategy in medicinal chemistry to explore and establish structure-activity relationships (SAR). These studies are crucial for optimizing the biological activity of a lead compound, such as enhancing potency, selectivity, or pharmacokinetic properties. The core pyrimidine scaffold allows for systematic modifications at various positions, primarily at the C2-thioether, and the C4 and C6-amino groups, to probe the chemical space and understand the molecular features essential for a desired biological effect.

A common precursor for synthesizing a wide array of 2-thio-substituted pyrimidine analogues is 4,6-diamino-2-mercaptopyrimidine (DAMP). The mercapto group at the C2 position is particularly amenable to S-alkylation reactions. For instance, the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine was achieved by reacting the sodium salt of DAMP with n-heptyl chloride in dimethylformamide (DMF). This straightforward S-alkylation provides a versatile method for introducing a variety of alkyl and aryl substituents at the 2-position, thereby allowing for a systematic investigation of how the nature of the thioether side chain influences biological activity. mdpi.com

Further diversification can be achieved by starting with 2,4-dichloropyrimidine. This allows for sequential nucleophilic aromatic substitution reactions. For example, reaction with N,N-diisopropylethylamine (DIPEA) in ethanol (B145695) can selectively introduce an amine substituent at the C4 position. Subsequently, the remaining chlorine at the C2 position can be displaced by various thiols to generate a library of 2-thio-substituted pyrimidine derivatives. This approach has been successfully employed to synthesize a series of 2,4-disubstituted pyrimidines with varying steric and electronic properties at both the C2 and C4 positions for SAR studies. nih.gov

In a similar vein, multi-step synthetic routes starting from α,β-unsaturated carbonyl compounds have been developed. Claisen-Schmidt condensation of substituted acetophenones with araldehydes, followed by cyclocondensation with thiourea, yields 4,6-disubstituted pyrimidine-2-thiols. These intermediates can then undergo further reactions, such as reaction with ethyl chloroacetate (B1199739) followed by condensation with hydrazine (B178648) hydrate, to produce more complex derivatives for biological evaluation. researchgate.net

The following tables summarize the findings from various research endeavors focused on the synthesis and SAR of this compound analogues.

Table 1: SAR of 2,4-Disubstituted Pyrimidine Derivatives as Cholinesterase Inhibitors nih.gov

| Compound ID | C4-Substituent | C2-Substituent | hAChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) |

| 7d | N-benzyl | 4-methylpiperazin-1-yl | 24.9 | > 100 |

| 9a | N-(naphth-1-ylmethyl) | pyrrolidin-1-yl | 5.5 | 30.1 |

| 9e | N-(naphth-1-ylmethyl) | 4-methylpiperidin-1-yl | 25.8 | 2.2 |

This table illustrates how variations in the substituents at the C2 and C4 positions of the pyrimidine ring influence the inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).

Table 2: Antifolate Activity of 6-Arylthio-2,4-diaminopyrrolo[2,3-d]pyrimidine Analogues nih.gov

| Compound ID | 6-Thio Substituent | hDHFR IC₅₀ (µM) | CCRF-CEM EC₅₀ (µM) |

| 2 | 4-benzoyl-L-glutamic acid | 0.066 | 0.024 |

| 1b | 1-naphthyl | > 10 | 0.49 |

This table presents data for pyrrolo[2,3-d]pyrimidine analogues, where modifications of the thio-substituent at a position analogous to the 2-position of pyrimidine impact inhibitory activity against human dihydrofolate reductase (hDHFR) and cytotoxicity against a human leukemia cell line (CCRF-CEM).

Table 3: Anti-HIV Activity of Betulinic Acid Derivatives with Pyrimidine Moieties nih.gov

| Compound ID | Side Chain at C-28 | Anti-HIV EC₅₀ (µM) |

| 13m | Saturated cinnamate | 0.022 |

| 31 | Piperazine-pentanoic-cinnamic acid | 0.012 |

| 32 | Piperazine-pentanoic-pyrimidine | 0.012 |

This table highlights the potent anti-HIV activity of complex molecules incorporating a pyrimidine moiety, demonstrating the favorable contribution of the heterocyclic ring in the context of a larger molecular framework.

Chemical Reactivity and Derivatization Studies of 2 Ethylthio Pyrimidine 4,6 Diamine

Nucleophilic Reactivity of Amino Groups

The amino groups at the C4 and C6 positions of the pyrimidine (B1678525) ring are nucleophilic and can participate in a variety of chemical transformations. These reactions are fundamental to the derivatization of this scaffold.

Condensation reactions with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of Schiff bases. mdpi.com This reactivity is a common strategy for introducing further structural diversity. Additionally, the amino groups can react with acylating agents like acid chlorides and anhydrides to form the corresponding amides.

In some instances, the amino groups can be displaced through nucleophilic substitution reactions, although this is less common and typically requires harsh reaction conditions. For example, treatment of a related 2-chloro-4,6-diaminopyrimidine with a strong nucleophile like ammonia (B1221849) can lead to the replacement of both the chloro and methylthio groups to yield a diaminopyrimidine derivative, albeit in poor yield. researchgate.net

The nucleophilicity of the amino groups is also crucial in cyclization reactions, where they can act as the intramolecular nucleophile, attacking an electrophilic center to form a new ring.

Electrophilic Reactions on the Pyrimidine Ring System

The pyrimidine ring in 2-(ethylthio)pyrimidine-4,6-diamine is generally considered electron-deficient due to the presence of the two nitrogen atoms. This inherent lack of electron density makes electrophilic substitution reactions on the unactivated ring difficult. bhu.ac.in Such reactions typically require harsh conditions and often result in low yields.

Despite the general difficulty, some electrophilic reactions have been reported for related pyrimidine systems. For instance, the formylation of a similar 2,4-diamino-6-chloropyrimidine at the C5 position has been achieved. researchgate.net This indicates that under specific conditions, electrophilic attack at the C5 position, which is situated between the two activating amino groups, is possible.

Cyclization Reactions Leading to Fused Heterocyclic Systems

One of the most significant aspects of the chemical reactivity of this compound and its analogs is their propensity to undergo cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions are of great interest in medicinal chemistry as they provide access to complex scaffolds with potential biological activity.

The amino groups and the pyrimidine ring nitrogens can participate as nucleophiles in these cyclizations. For example, reaction with bifunctional electrophiles can lead to the construction of new rings fused to the pyrimidine core. A notable example is the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate, which, after an initial alkylation, undergoes intramolecular cyclization to yield furo[2,3-d]pyrimidines. researchgate.net These furo[2,3-d]pyrimidines can then undergo further cyclocondensation to form more complex systems like furo[3,2-e]imidazo[1,2-c]pyrimidines. researchgate.net

The formation of purine (B94841) derivatives is another important cyclization pathway. Analogs of this compound can be used to synthesize purines, which are fundamental components of nucleic acids. mdpi.com Similarly, reactions leading to pteridine (B1203161) and thieno[2,3-d]pyrimidine (B153573) systems have been documented. mdpi.comresearchgate.net The latter are often formed through reactions involving sulfur-containing reagents that lead to the annulation of a thiophene (B33073) ring onto the pyrimidine base. researchgate.net

The following table summarizes some of the fused heterocyclic systems derived from related diaminopyrimidine precursors:

| Starting Material Type | Reagent | Fused Heterocyclic System |

| 2-Alkylthio-6-aminopyrimidin-4(3H)-one | Ethyl bromopyruvate | Furo[2,3-d]pyrimidine |

| Furo[2,3-d]pyrimidine | Ethyl bromopyruvate | Furo[3,2-e]imidazo[1,2-c]pyrimidine |

| Diaminomercaptopyrimidine analog | Various | Purine derivatives |

| Diaminomercaptopyrimidine analog | Various | Pteridine derivatives |

| 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde | Ethyl mercaptoacetate | Thieno[2,3-d]pyrimidine |

Investigation of Substituent Effects on Chemical Transformations

The nature and position of substituents on the pyrimidine ring can significantly influence the reactivity and the course of chemical transformations. While specific studies focusing solely on this compound are limited, general principles of substituent effects in pyrimidine chemistry can be applied.

Electron-donating groups, such as the amino groups at C4 and C6, increase the electron density of the pyrimidine ring, which can facilitate electrophilic attack, particularly at the C5 position. Conversely, electron-withdrawing groups would further deactivate the ring towards electrophiles.

The electronic properties of substituents also play a crucial role in nucleophilic substitution reactions. For instance, in related 4-substituted pyrimidines, the nature of the substituent at C4 influences the competition between ring transformation and amination reactions. wur.nl

The following table illustrates the general electronic effects of common substituents:

| Substituent | Electronic Effect |

| -NH2 (Amino) | Electron-donating |

| -SCH2CH3 (Ethylthio) | Weakly electron-donating |

| -Cl (Chloro) | Electron-withdrawing |

| -CHO (Formyl) | Electron-withdrawing |

Studies on Reactivity of the Ethylthio Moiety

The ethylthio group at the C2 position is another key functional handle for the derivatization of this compound. The sulfur atom can be targeted by various reagents.

Alkylation of the sulfur atom is a common reaction. For instance, the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine is achieved through S-alkylation of the corresponding mercaptopyrimidine precursor. mdpi.com This demonstrates the nucleophilic character of the sulfur atom after deprotonation.

The ethylthio group can also be a leaving group in nucleophilic aromatic substitution reactions, although this often requires activation or harsh conditions. For example, treatment of a related 2-methylthio-substituted pyrimidine with a strong nucleophile like ammonia can result in the displacement of the methylthio group. researchgate.net

Oxidation of the ethylthio group to the corresponding sulfoxide (B87167) or sulfone can also be achieved, which would significantly alter the electronic properties of the pyrimidine ring, making it more susceptible to nucleophilic attack.

Structural Characterization and Theoretical Studies of 2 Ethylthio Pyrimidine 4,6 Diamine

Crystallographic Analysis: Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For 2-(Ethylthio)pyrimidine-4,6-diamine and its analogs, this method provides invaluable information regarding molecular geometry, packing, and the nature of non-covalent interactions that dictate the supramolecular architecture.

The determination of the crystal structure of this compound and related compounds reveals key structural parameters. For instance, a study on the closely related compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, confirmed its crystallization in the monoclinic crystal system with the space group P2₁/c. wisc.edu The asymmetric unit of this analog contains a single molecule. wisc.edu In such structures, the pyrimidine (B1678525) ring often adopts a planar conformation.

Table 1: Crystallographic Data for a Related Pyrimidine Derivative

| Parameter | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Z | 4 |

The presence of amino groups and pyrimidine nitrogen atoms in this compound allows for the formation of extensive hydrogen bonding networks. These interactions are crucial in stabilizing the crystal lattice and directing the formation of supramolecular assemblies. In related diaminopyrimidine structures, N—H⋯N hydrogen bonds are common, leading to the formation of dimeric motifs or extended chains. wisc.edupitt.edu For example, in 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, a dimeric arrangement is consolidated by N—H⋯N hydrogen-bonding interactions. wisc.edu The study of these networks is essential for understanding the physical properties of the compound.

Table 2: Hydrogen Bond Geometry in a Related Pyrimidine Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N4—H4B···N2 | Value | Value | Value | Value |

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic analysis, offering insights into the vibrational modes, electronic environment of atomic nuclei, and molecular mass of the compound.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The spectra of this compound and its analogs are characterized by specific absorption bands corresponding to the various functional groups present. For pyrimidine derivatives, the N-H stretching vibrations of the amino groups typically appear in the region of 3500-3300 cm⁻¹. scirp.org The C=N and C=C stretching vibrations within the pyrimidine ring are generally observed in the 1650-1450 cm⁻¹ range. rsc.org The presence of the ethylthio group would be indicated by vibrations associated with C-S stretching, typically found at lower wavenumbers.

Table 3: Tentative Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3470, ~3320 | N-H stretching (amino groups) |

| ~1640 | C=N stretching |

| ~1570 | C=C stretching (pyrimidine ring) |

| ~1230, ~1070 | C-S stretching |

Note: This table is a generalized representation based on data for similar pyrimidine derivatives. Specific peak assignments for this compound require experimental data.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. Proton NMR typically shows signals for the ethyl group, appearing as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to spin-spin coupling. Signals for the amino group protons and the aromatic proton on the pyrimidine ring are also expected. In the ¹³C NMR spectrum, distinct resonances would be observed for the carbons of the ethyl group and the pyrimidine ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|---|

| CH₃ (ethyl) | ~1.3 | Triplet | CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~3.0 | Quartet | CH₂ (ethyl) | ~28 |

| CH (pyrimidine) | ~5.3 | Singlet | CH (pyrimidine) | ~80 |

| NH₂ | Variable | Broad Singlet | C-NH₂ (pyrimidine) | ~163 |

| C-S (pyrimidine) | ~170 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₆H₁₀N₄S, the expected molecular weight is approximately 170.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the ethyl group, as well as other characteristic cleavages of the pyrimidine ring. The presence of a sulfur atom would also give rise to a characteristic isotopic peak at M+2.

Table 5: Potential Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 170 | [M]⁺ |

| 141 | [M - C₂H₅]⁺ |

| Other values | Fragments from pyrimidine ring cleavage |

Note: This table represents a hypothetical fragmentation pattern. The actual fragmentation would need to be determined experimentally.

Computational Chemistry and Quantum Mechanical Studies

Computational and quantum mechanical studies are powerful tools for understanding the structural and electronic properties of molecules like this compound. These theoretical methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry in the ground state. For pyrimidine derivatives, DFT calculations, often using the B3LYP method with various basis sets like 6-31+G(d,p) and 6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. nih.govresearchgate.net This process of geometry optimization is crucial for accurately predicting other molecular properties.

For instance, in a study of a related compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the optimized geometry revealed a twisted conformation where the diaminopyrimidine group prevented intramolecular hydrogen bonding. nih.gov Such calculations provide a foundational understanding of the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In various pyrimidine derivatives, FMO analysis has been used to understand their biological activity and reaction mechanisms. nih.govresearchgate.net For example, the distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. In some push-pull purine (B94841) systems, the spatial separation or overlap of the HOMO and LUMO can drastically alter the molecule's photophysical and electronic properties. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For sulfur-containing organic molecules, the electrostatic potential on the surface of the sulfur atom can be tuned by the presence of different substituents. mdpi.com This can change the nature of the sulfur atom from being an electron donor (nucleophilic) to an electron acceptor (electrophilic). mdpi.com MEP analysis can, therefore, help in understanding and designing noncovalent interactions involving the sulfur atom in compounds like this compound.

Prediction of Spectroscopic Data through Theoretical Models

Theoretical models, particularly those based on DFT and its time-dependent extension (TD-DFT), are instrumental in predicting and interpreting spectroscopic data. nih.govmdpi.com By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of a molecule. nih.gov These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. nih.gov

Similarly, TD-DFT calculations can predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions, including their energies, wavelengths, and oscillator strengths. nih.govmaterialsciencejournal.org This is crucial for understanding the photophysical properties of a compound. For example, theoretical calculations can help explain solvent-dependent shifts in fluorescence emission spectra. mdpi.com

Exploration of Biological Activities and Molecular Mechanisms of 2 Ethylthio Pyrimidine 4,6 Diamine

Enzyme Inhibition Studies

Inhibition of Enzymes Involved in Nucleotide Metabolism

Derivatives of 2-(Ethylthio)pyrimidine-4,6-diamine have been investigated for their inhibitory effects on enzymes crucial to nucleotide metabolism. For instance, a derivative of 4,6-diamino-2-mercaptopyrimidine (B16073), a related compound, was used in the synthesis of a potent deoxycytidine kinase (dCK) inhibitor, DI-87. nih.gov This inhibitor demonstrated an in vitro half-maximal effective concentration (EC50) of 10.2 nM. nih.gov

Kinase Inhibition Profiles

The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors.

CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a therapeutic strategy in certain cancers. nih.govmdpi.com Abemaciclib, a known CDK4/6 inhibitor, has been studied in non-small cell lung cancer (NSCLC) cell lines with EGFR mutations. mdpi.comresearchgate.net The combination of CDK4/6 inhibitors with EGFR tyrosine kinase inhibitors (TKIs) is considered a promising approach. mdpi.comresearchgate.netnih.gov

DHFR: Some pyrimidine derivatives have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR). nih.gov For example, a classical antifolate, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, was found to be a potent inhibitor of human DHFR with an IC50 value of 66 nM. nih.gov

Other Kinases: Pyrimidine derivatives have been explored as inhibitors for a range of other kinases, including those involved in inflammatory and autoimmune diseases. wipo.intgoogle.com

Inhibition of Nitric Oxide Synthases

Certain pyrimidine derivatives have shown inhibitory activity against nitric oxide synthases (NOS). Specifically, 2-amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. nih.gov The most potent among these was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC50 of 2 µM. nih.gov In contrast, their 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts did not show any NO-inhibitory activity. nih.gov

Inhibition of Lipoxygenase

Lipoxygenase (LOX) is an enzyme involved in inflammatory processes. nih.gov Novel pyrimidine acrylamides have been synthesized and tested for their ability to inhibit soybean lipoxygenase. nih.gov Two compounds, in particular, demonstrated significant inhibitory potential with IC50 values of 1.1 µM and 10.7 µM. nih.gov

Antiproliferative Research in Cancer Cell Lines (Non-clinical)

Cell Proliferation Assays and IC50 Determinations

The antiproliferative effects of pyrimidine derivatives are often evaluated using cell proliferation assays to determine their half-maximal inhibitory concentration (IC50). These assays measure the concentration of a compound required to inhibit the growth of cancer cell lines by 50%.

For example, a series of 4-amino-thieno[2,3-d]pyrimidines were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One compound showed an IC50 of 4.3 ± 0.11 µg/mL (which corresponds to 0.013 µM) against the MCF-7 cell line. nih.gov Another study on 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives identified three compounds with IC50 values less than 20 µM against U937 cancer cells. unife.it

The table below summarizes the IC50 values of various pyrimidine derivatives against different cancer cell lines as reported in the literature.

| Compound/Derivative | Cell Line | IC50 Value |

| 4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) nih.gov |

| 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivative | U937 | < 20 µM unife.it |

Mechanistic Investigations of Antiproliferative Effects

The antiproliferative activities of pyrimidine derivatives have been a significant area of research. nih.gov While specific mechanistic studies on this compound are not extensively detailed in the provided information, the broader class of pyrimidine-based compounds has been investigated for its anticancer potential, with a notable mechanism being the targeting of microtubules. nih.govmdpi.com

Microtubule-targeting agents (MTAs) are a successful class of anticancer drugs that interfere with the dynamics of microtubules, which are essential for cell division. mdpi.com Research on related pyrimidine and purine-mimetic scaffolds has shown that these compounds can inhibit cancer cell proliferation by disrupting the microtubule network. nih.gov For instance, studies on 7-deazahypoxanthine (B613787) analogues, which share structural similarities with pyrimidines, revealed that modifications to the core structure led to compounds with significant antiproliferative activities by targeting microtubules. nih.gov Molecular docking models have suggested that certain novel agents can bind to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization. mdpi.com This disruption of microtubule dynamics can lead to the formation of multipolar spindles during cell division, ultimately suppressing the proliferation of various cancer cell lines, including multidrug-resistant ones. mdpi.com

Antimicrobial Research (Non-clinical)

Pyrimidine derivatives have demonstrated a wide range of antimicrobial activities. researchgate.netmdpi.com Research has explored their potential as antibacterial, antifungal, and antiviral agents.

Antibacterial Activity

Various pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties against a spectrum of pathogens. For example, thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Some of these compounds displayed minimum inhibitory concentrations (MICs) in the range of 2–16 mg/L against these resistant strains. nih.gov However, their activity against Gram-negative bacteria was generally weaker. nih.gov Another study on a different pyrimidine derivative, 6-Chloro-2,4-diamino-pyrimidine, showed low antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., and Salmonella spp. when compared to standard antibiotics. researchgate.net The broad-spectrum antibacterial potential of pyrimidines is a key area of ongoing research. mdpi.com

Antifungal Activity

The antifungal potential of pyrimidine derivatives is also a significant area of investigation. mdpi.comnih.gov For instance, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant fungal pathogens. nih.gov One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (B132214). nih.gov Similarly, research on 4-phenyl-6-trifluoromethyl-2-amino-pyrimidines demonstrated excellent fungicidal activity against Botrytis cinerea, a common plant pathogen. mdpi.com Some of these compounds showed higher activity than the control fungicides pyrimethanil and cyprodinil. mdpi.com The study of 6-Chloro-2,4-diamino-pyrimidine also included its fungicidal activity against Aspergillus multi, Aspergillus niger, and Candida albicans, although it exhibited low activity. researchgate.net

Antiviral Activity (e.g., HIV, HCV)

The antiviral properties of pyrimidine derivatives have been explored, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). While direct studies on this compound are not specified, related compounds have shown promise. For example, 2,4(1H,3H)-pyrimidinedione derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). researchgate.net Modifications to this pyrimidinedione structure, such as the addition of homocyclic moieties at the N-1 position, have resulted in compounds with significant activity against both HIV-1 and HIV-2. researchgate.net

In the context of HCV, direct-acting antivirals (DAAs) are a cornerstone of therapy, and understanding drug-drug interactions with other medications, such as those for HIV, is crucial. nih.govnih.gov While specific pyrimidine derivatives as direct anti-HCV agents are not detailed in the provided results, the general field of antiviral drug development often involves heterocyclic compounds like pyrimidines. nih.gov

Anti-inflammatory Research (Non-clinical)

Pyrimidine derivatives are recognized for their potential anti-inflammatory effects. nih.govnih.gov This activity is often attributed to the inhibition of key inflammatory mediators such as prostaglandin (B15479496) E2, nitric oxide (NO), and various cytokines. nih.gov While direct anti-inflammatory studies on this compound are not explicitly mentioned, the broader class of pyrimidines has been extensively studied. nih.gov For example, certain pyrimidine analogs have been approved as anti-inflammatory drugs for clinical use. nih.gov Research has shown that pyrimidine derivatives can exhibit anti-inflammatory effects comparable to standard drugs like indomethacin (B1671933) in animal models. nih.gov The development of new pyrimidine-based anti-inflammatory agents is an active area of research. nih.gov

Structure-Activity Relationships (SAR) and Ligand Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance their biological activity and selectivity. nih.govnih.gov For pyrimidine derivatives, SAR analyses have been crucial in identifying key structural features that influence their antiproliferative, antimicrobial, and anti-inflammatory properties.

In the context of antifungal activity, SAR studies of pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring and associated phenyl rings significantly impact their efficacy. nih.gov For example, in a series of pyrimidine derivatives with an amide moiety, the position of the amine group and the substituent on the phenyl ring were found to be critical for activity against different fungal species. nih.gov

For antiproliferative agents targeting microtubules, SAR studies on purine-mimetic scaffolds have revealed that variations in substituents at different positions can lead to compounds with nanomolar potencies. nih.gov For instance, the replacement of a 7-deazaxanthine scaffold with a 7-deazahypoxanthine variant led to compounds with significant antiproliferative activities. nih.gov

In the development of anti-HIV agents, SAR studies on 2,4(1H,3H)-pyrimidinedione derivatives indicated that specific substitutions at the N-1 and C-6 positions of the pyrimidinedione ring greatly contributed to their antiviral activity. researchgate.net These studies have led to the identification of analogues with significantly improved antiviral efficacy. researchgate.net

The ethylthio group in this compound is noted to increase its lipophilicity, which may affect its interaction with biological membranes compared to its analogs. smolecule.com This highlights how even small modifications can influence the pharmacokinetic and pharmacodynamic properties of a compound. The amino groups present on the pyrimidine ring are also key functional groups that can participate in various chemical reactions, allowing for the synthesis of a diverse range of derivatives with potentially modified biological activities. smolecule.com

Non Clinical Applications and Interactions of 2 Ethylthio Pyrimidine 4,6 Diamine

Complex Formation Studies with Metal Ions and Small Molecules

The unique structural arrangement of 2-(ethylthio)pyrimidine-4,6-diamine, featuring a pyrimidine (B1678525) ring with two amino groups and an ethylthio substituent, makes it a candidate for forming complexes with various metal ions and small molecules. The nitrogen atoms of the pyrimidine ring and the amino groups, along with the sulfur atom of the ethylthio group, can act as potential coordination sites. The formation of these complexes can significantly alter the physicochemical properties and biological activities of the parent compound.

Research into the complexation of pyrimidine and thiopyrimidine derivatives provides a framework for understanding the potential interactions of this compound. Studies on related compounds, such as 2,5-diamino-1,3,4-thiadiazole, have shown that the ligand can behave in a tridentate manner, coordinating with metal ions like Co(II), Ni(II), and Cu(II) via the sulfur atom and the nitrogen atoms of the amino groups. nih.gov This coordination often results in complexes with an octahedral geometry. nih.gov

Similarly, studies on metal complexes with 2-thiouracil and its derivatives indicate that coordination can occur through the exocyclic sulfur atom and an endocyclic nitrogen atom. mdpi.com The stoichiometry of these complexes can vary, with molar ratios of ligand to metal being 2:1 in some instances. mdpi.com For example, complexes of 5-morpholinomethyl-2-thiouracil with Co(II), Zn(II), and Ni(II) have been formed using a 2:1 molar ratio. mdpi.com While specific binding affinity and stoichiometry data for this compound were not found in the reviewed literature, the behavior of analogous compounds suggests it would readily form stable complexes with various transition metals. The exact binding affinities and stoichiometries would depend on the specific metal ion, the solvent system, and the reaction conditions.

Table 1: Coordination Properties of Structurally Related Ligands

| Ligand | Metal Ion(s) | Observed Geometry | Coordination Sites | Reference |

| 2,5-Diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Octahedral | Sulfur and Amino Nitrogens | nih.gov |

| 5-Morpholinomethyl-2-thiouracil | Co(II), Zn(II), Ni(II) | Not Specified | Not Specified | mdpi.com |

| 2-Thiouracil Derivatives | W(CO)₅ | Not Specified | Exocyclic Sulfur | mdpi.com |

This table is generated based on data for structurally similar compounds to infer potential properties of this compound.

The formation of metal complexes with thiopyrimidine derivatives has been shown to have a significant impact on their stability and biological activity. Complexation can enhance the pharmacological activity of the parent ligand. nih.gov For instance, metal complexes of 2,5-diamino-1,3,4-thiadiazole showed greater antimicrobial activity against certain microorganisms compared to the free ligand. nih.gov Similarly, the introduction of metal ions like Cu(II) and Au(III) into thiouracil compounds has been found to significantly enhance their cytotoxic effects against cancer cell lines. mdpi.com

This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilic nature of the complex, facilitating its penetration through the lipid layers of cell membranes and thus enhancing its biological activity. The stability of these complexes is crucial for their action, and ligands like thiosemicarbazones are known to form stable complexes with metal cations that can be readily adsorbed on surfaces. researchgate.net Therefore, forming metal complexes with this compound is a promising strategy for modulating its stability and enhancing its potential therapeutic effects. uodiyala.edu.iq

Corrosion Inhibition Research for Metal Surfaces

Pyrimidine derivatives are recognized as effective and environmentally benign corrosion inhibitors for various metals, particularly for steel in acidic environments. researchgate.netresearchgate.netsdit.ac.in Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the pyrimidine ring, which can interact with the vacant d-orbitals of the metal atoms. sdit.ac.in

The molecule this compound possesses multiple active centers for adsorption: the two nitrogen atoms in the pyrimidine ring, the two nitrogen atoms of the amino groups, and the sulfur atom of the ethylthio group. This structure suggests a strong potential for corrosion inhibition. The adsorption process can involve both physical adsorption (electrostatic interactions) and chemical adsorption (coordinate bond formation). mdpi.com

Studies on similar compounds have demonstrated significant inhibition efficiencies. For example, 2-Amino-4,6-dimethylpyrimidine showed an inhibition efficiency of up to 87% for mild steel in a 0.5 M H₂SO₄ solution. researchgate.net The efficiency of these inhibitors typically increases with their concentration but may decrease with a rise in temperature. sdit.ac.in Polarization studies often indicate that pyrimidine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. sdit.ac.inresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Various Pyrimidine Derivatives on Steel

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 2-Amino-4,6-dimethylpyrimidine | Mild Steel | 0.5 M H₂SO₄ | 87 | researchgate.net |

| 5-Benzoyl-dihydropyrimidine-2(1H)-one | Austenitic Stainless Steel | 0.5 M H₂SO₄ | 91 | researchgate.net |

| Pyrimidine-bichalcophene derivatives | Copper | 1.0 M HNO₃ | >90 (at 500 ppm) | nih.gov |

This table presents data on compounds structurally related to this compound to illustrate the potential efficacy of this chemical family as corrosion inhibitors.

Role in Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structure of this compound, with its multiple hydrogen bond donors (amino groups) and acceptors (ring nitrogens), makes it a valuable component for constructing supramolecular assemblies.

Similarly, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide is stabilized by a network of both intramolecular (N—H⋯S, C—H⋯N, C—H⋯O) and intermolecular (N—H⋯N, N—H⋯O) hydrogen bonds. vensel.org These interactions dictate the three-dimensional architecture of the crystal. The presence of the flexible ethylthio group in this compound can also influence molecular packing and the resulting crystal structure. smolecule.com X-ray crystallography is the definitive technique for elucidating these structures and understanding the complex interplay of intermolecular forces that lead to self-assembly in the solid state. smolecule.com

Table 3: Crystallographic Data for a Structurally Similar Compound

| Compound | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine |

| Formula | C₁₃H₁₆N₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N—H⋯N hydrogen bonds (forming dimers) |

| H⋯H, N⋯H, C⋯H, and S⋯H contacts | |

| Reference | nih.gov |

Future Research Directions and Challenges in 2 Ethylthio Pyrimidine 4,6 Diamine Studies

Advanced Synthetic Methodologies and Scalability

Current synthetic approaches often begin with readily available pyrimidine (B1678525) precursors, followed by the introduction of the ethylthio group via nucleophilic substitution and subsequent amination reactions. smolecule.com Purification is commonly achieved through recrystallization or column chromatography. smolecule.com However, scaling these processes for industrial production can be complex and costly. smolecule.com Future methodologies may explore one-pot syntheses, flow chemistry, and the use of novel catalysts to streamline the production process. The development of more robust and economical purification techniques is also a critical area of investigation.

| Synthetic Step | Current Methods | Future Directions |

| Starting Materials | Readily available pyrimidine derivatives smolecule.com | Exploration of alternative, more sustainable starting materials. |

| Key Reactions | Nucleophilic substitution, amination smolecule.com | Development of one-pot reactions, catalytic methods. |

| Purification | Recrystallization, column chromatography smolecule.com | Advanced chromatographic techniques, crystallization methods for scalability. |

In-depth Mechanistic Elucidation of Biological Activities

Derivatives of 2-(Ethylthio)pyrimidine-4,6-diamine have demonstrated a wide range of biological activities, including potential as anticancer and anti-inflammatory agents. nih.govnih.govnih.gov However, a comprehensive understanding of the molecular mechanisms underlying these activities is often lacking. Future research must prioritize in-depth mechanistic studies to identify specific cellular targets and signaling pathways modulated by these compounds.

For instance, certain pyrimidine-4,6-diamine derivatives have been identified as Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia. nih.gov Others have shown potent inhibitory activity against Janus kinase 3 (JAK3), an attractive target for autoimmune diseases. nih.gov Elucidating the precise binding modes and the downstream effects of these interactions is crucial for rational drug design and optimization. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods will be instrumental in revealing these molecular details. Furthermore, understanding the structure-activity relationships (SAR) will guide the synthesis of more potent and selective derivatives.

Exploration of Novel Non-Clinical Applications

Beyond its therapeutic potential, the unique chemical structure of this compound suggests its utility in various non-clinical fields. The presence of a pyrimidine ring, amino groups, and a thioether linkage provides multiple sites for functionalization, making it a versatile building block in materials science and agricultural chemistry. smolecule.com

In materials science, this compound and its derivatives could be explored for the synthesis of novel polymers, coordination complexes, and functional materials with specific optical or electronic properties. smolecule.com The ability of the pyrimidine core to participate in hydrogen bonding and π-π stacking interactions could be harnessed to create self-assembling materials. In agricultural chemistry, the biological activity of pyrimidine derivatives could be leveraged to develop new classes of herbicides or fungicides. smolecule.com Investigating these non-clinical applications represents a significant opportunity to expand the utility of this chemical scaffold.

Computational Design and Virtual Screening of New Derivatives

Computational approaches, including computer-aided drug discovery (CADD) and virtual screening, are poised to play a pivotal role in the future development of this compound derivatives. nih.govnih.gov These in silico methods can significantly accelerate the discovery process by predicting the binding affinity and selectivity of novel compounds for specific biological targets.

By creating virtual libraries of derivatives and docking them into the active sites of target proteins, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.govmdpi.com Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-protein complexes, helping to refine the design of next-generation inhibitors. For example, computational studies have supported the classification of certain pyrimidine-4,6-diamine derivatives as Type-II kinase inhibitors. nih.gov The continued development and application of more sophisticated computational models will be essential for the rational design of new derivatives with enhanced efficacy and desired properties. nih.govnih.gov

Collaborative Research Opportunities in Chemical Biology and Materials Science

The multifaceted nature of this compound calls for a collaborative research approach, bridging the gap between chemical biology and materials science. The expertise of chemical biologists is crucial for elucidating the complex biological mechanisms of action, while materials scientists can explore the potential of this compound in creating novel functional materials. smolecule.com

Joint projects could focus on developing drug delivery systems where the pyrimidine derivative is incorporated into a smart material that releases the active agent in response to specific biological cues. Another area of collaboration could involve the design of biocompatible materials with inherent therapeutic properties derived from the pyrimidine scaffold. Such interdisciplinary efforts will be vital in unlocking the full potential of this compound and its derivatives, leading to innovations in both medicine and materials science.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-(Ethylthio)pyrimidine-4,6-diamine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Conduct experiments in a fume hood to minimize inhalation exposure .

- Store the compound in a cool, dry environment (room temperature) to avoid degradation, and ensure containers are tightly sealed .

- Dispose of waste via licensed hazardous waste handlers, adhering to local regulations .

Q. How can the purity and stability of this compound be assessed during synthesis?

- Methodological Answer :

- Purity : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) or LC-MS to confirm purity ≥95% .

- Stability : Perform accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via NMR or mass spectrometry (MS) over 1–3 months .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in deuterated solvents (e.g., CDCl) to confirm the ethylthio group (δ ~2.5–3.0 ppm for SCH) and pyrimidine ring protons (δ ~8.0–8.5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] peaks) .

- Elemental Analysis : Validate C, H, N, S content to confirm stoichiometry .

Advanced Research Questions

Q. What strategies optimize the coupling of thiol-containing intermediates in synthesizing this compound derivatives?

- Methodological Answer :

- Reaction Conditions : Use CuI/neocuproine as a catalyst system in DMSO at 120°C for 16 hours to facilitate Ullmann-type coupling .

- Base Selection : Employ KCO (2 equiv.) to deprotonate thiol intermediates and enhance nucleophilicity .

- Purification : Isolate products via preparatory TLC (silica gel, ethyl acetate/hexane gradients) or column chromatography .

Q. How do structural modifications at the 2-(ethylthio) position influence kinase inhibition?

- Methodological Answer :

- Thioether Chain Length : Replace ethylthio with methyl or propyl groups to study steric effects on binding. For example, 2-(methylsulfanyl) analogs show reduced activity against FLT3 compared to ethylthio derivatives .

- Electron-Withdrawing Groups : Introduce substituents (e.g., trifluoromethoxy) on the pyrimidine ring to enhance hydrophobic interactions with kinase ATP pockets .

- Biological Assays : Test modified compounds in enzymatic assays (e.g., FLT3 IC) and compare with wild-type inhibitors .

Q. What computational approaches predict the binding affinity of this compound analogs to therapeutic targets?

- Methodological Answer :

- QSAR Modeling : Develop 2D/3D quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., JAK3 or FLT3) for 100 ns to assess binding stability and key residue interactions (e.g., Lys429 in JAK3) .

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen virtual libraries and prioritize high-scoring analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.